2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
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Overview
Description
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with a molecular formula of C45H50N3O2P and a molecular weight of 695.87 g/mol . This compound is notable for its intricate structure, which includes a phosphino group and a cinchonan derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phosphino group: This step involves the reaction of 2,4,6-trimethylphenyl derivatives with a suitable phosphorus reagent under controlled conditions.
Attachment of the cinchonan derivative: The cinchonan derivative is then introduced through a nucleophilic substitution reaction, where the nitrogen atom of the cinchonan derivative attacks the electrophilic center of the phosphino group.
Final coupling: The final step involves coupling the intermediate product with benzamide under specific reaction conditions to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds
Mechanism of Action
The mechanism of action of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with specific molecular targets and pathways. The phosphino group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The cinchonan derivative can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can be compared with other similar compounds, such as:
Bis(2,4,6-trimethylphenyl)phosphine oxide: This compound shares the phosphino group but lacks the cinchonan derivative, making it less complex and with different applications.
Cinchonan derivatives: These compounds contain the cinchonan moiety but lack the phosphino group, leading to different chemical and biological properties.
The uniqueness of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide lies in its combination of the phosphino group and the cinchonan derivative, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C45H50N3O2P |
---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
2-bis(2,4,6-trimethylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C45H50N3O2P/c1-9-33-26-48-19-17-34(33)24-40(48)42(36-16-18-46-39-15-14-35(50-8)25-38(36)39)47-45(49)37-12-10-11-13-41(37)51(43-29(4)20-27(2)21-30(43)5)44-31(6)22-28(3)23-32(44)7/h9-16,18,20-23,25,33-34,40,42H,1,17,19,24,26H2,2-8H3,(H,47,49)/t33-,34-,40-,42-/m0/s1 |
InChI Key |
OOIUKCPHCNGTCM-LLJQWCRPSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)N[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)NC(C3CC4CCN3CC4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C |
Origin of Product |
United States |
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